

Application Note: HPLC Analysis for Quantification of Sodium Folate

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Compound of Interest

Compound Name: Sodium Folate

Cat. No.: B1675111

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium folinate, the sodium salt of folinic acid, is a crucial medication used in chemotherapy, either to enhance the efficacy of drugs like 5-fluorouracil or as a rescue agent for methotrexate toxicity. Accurate quantification of **sodium folinate** in various samples, including pharmaceutical formulations and biological matrices, is essential for quality control, stability studies, and pharmacokinetic analysis. This document provides a detailed protocol for a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the determination of **sodium folinate**.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify **sodium folinate**. The separation is achieved on a C18 stationary phase. The mobile phase, consisting of an aqueous buffer and an organic modifier, allows for the efficient elution of **sodium folinate**. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations. The method is designed to be stability-indicating, capable of resolving **sodium folinate** from its potential degradation products.^[1]

Experimental Protocols

1. Apparatus and Materials

- Apparatus:
 - HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
 - Data acquisition and processing software (e.g., ChemStation, Chromeleon).
 - Analytical balance (accuracy ± 0.0001 g).
 - pH meter.
 - Volumetric flasks, pipettes, and other standard laboratory glassware.
 - Syringes and 0.45 μm or 0.22 μm syringe filters (e.g., PTFE, PVDF).[\[2\]](#)
 - HPLC vials.
- Chemicals and Reagents:
 - **Sodium Folate** reference standard.
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Potassium dihydrogen phosphate (KH_2PO_4) (Analytical grade).
 - Ortho-phosphoric acid (for pH adjustment).
 - Water (HPLC grade or ultrapure).

2. Chromatographic Conditions

A validated set of chromatographic conditions is crucial for reproducible results. The following parameters are recommended:

Parameter	Recommended Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Phosphate Buffer : Acetonitrile (e.g., 88:12 v/v). Buffer: 20mM KH ₂ PO ₄ , pH adjusted to 6.4 with phosphoric acid.
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection	UV at 280 nm
Run Time	Approximately 10 minutes

Note: The mobile phase composition and pH may require optimization depending on the specific column and system used.

3. Preparation of Solutions

a. Mobile Phase Preparation (for 1 L):

- Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 880 mL of HPLC grade water.
- Adjust the pH of the solution to 6.4 using ortho-phosphoric acid.
- Add 120 mL of acetonitrile and mix thoroughly.
- Degas the mobile phase using sonication or vacuum filtration before use.

b. Standard Stock Solution (100 µg/mL):

- Accurately weigh approximately 10 mg of the **sodium folinate** reference standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.

- Mix thoroughly. This stock solution should be stored protected from light at 2-8°C.[3]

c. Working Standard Solutions & Calibration Curve:

- Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples.
- A typical calibration range is 1.0 µg/mL to 50.0 µg/mL.
- Inject each standard solution into the HPLC system.
- Construct a calibration curve by plotting the peak area against the concentration of each standard. Determine the linearity by calculating the correlation coefficient (r^2), which should be ≥ 0.999 . [4]

d. Sample Preparation:

- Accurately weigh the sample (e.g., powdered tablets, lyophilized product) containing an equivalent of approximately 10 mg of **sodium folinate** into a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the contents.
- Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Mix well.
- Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[5]
- Further dilutions may be necessary to bring the concentration within the calibration range.

4. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no interfering peaks are present.
- Perform replicate injections of the standard solutions followed by the sample solutions.

- Record the peak areas obtained from the chromatograms.

5. Data Analysis and Calculation

- Identify the **sodium folinate** peak in the sample chromatogram by comparing its retention time with that of the reference standard.
- Calculate the concentration of **sodium folinate** in the sample solution using the linear regression equation obtained from the calibration curve:

$$y = mx + c$$

Where:

- y = Peak area of the sample
 - m = Slope of the calibration curve
 - x = Concentration of **sodium folinate** ($\mu\text{g/mL}$)
 - c = Y-intercept of the calibration curve
- The concentration in the original sample can then be calculated by accounting for the initial weight and all dilution factors.

Method Validation Summary

For use in a regulated environment, the analytical method must be validated according to ICH guidelines.^{[1][6]} Key parameters include:

Validation Parameter	Typical Acceptance Criteria
Specificity/Selectivity	The analyte peak should be well-resolved from degradation products and placebo components. Peak purity analysis should confirm no co-elution.[1]
Linearity & Range	Correlation coefficient (r^2) ≥ 0.999 over the specified concentration range.[4]
Accuracy (Recovery)	98.0% - 102.0% recovery for spiked samples at three different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).[1]
Precision (RSD)	Repeatability (Intra-day): Relative Standard Deviation (RSD) $\leq 2.0\%$ for replicate injections. [4] Intermediate Precision (Inter-day): RSD $\leq 2.0\%$ across different days, analysts, or equipment.[6]
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1. Calculated based on the standard deviation of the response and the slope of the calibration curve.[7]
Limit of Quantitation (LOQ)	Signal-to-Noise ratio of 10:1. The lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.[7]
Robustness	The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition ($\pm 2\%$), pH (± 0.2 units), and column temperature ($\pm 2^\circ\text{C}$).[4]

Workflow Visualization

The following diagram illustrates the complete workflow for the HPLC quantification of **sodium folinate**.



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Caption: Workflow for **Sodium Folate** quantification by HPLC.

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